(S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide (S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410059
InChI: InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15-8-10-5-4-6-11(7-10)17-3/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1
SMILES: CC(C)C(C(=O)NCC1=CC(=CC=C1)OC)N
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

(S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13410059

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15-8-10-5-4-6-11(7-10)17-3/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1
Standard InChI Key FWLBHJKJNGVJEA-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)OC)N
SMILES CC(C)C(C(=O)NCC1=CC(=CC=C1)OC)N
Canonical SMILES CC(C)C(C(=O)NCC1=CC(=CC=C1)OC)N

Introduction

Molecular Characterization and Physicochemical Properties

Structural Features

The compound’s IUPAC name, (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide, reflects its key functional groups:

  • A stereospecific amino group at the C2 position

  • A 3-methoxybenzyl moiety attached via an amide bond

  • A branched 3-methylbutanamide backbone.

The stereochemistry is critical for molecular recognition processes, as enantiomers often exhibit divergent biological activities. The methoxy group at the meta position of the benzyl ring introduces electronic and steric effects that influence solubility and target binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.31 g/mol
IUPAC Name(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide
Canonical SMILESCC(C)C(C(=O)NCC1=CC(=CC=C1)OC)N
PubChem CID61178303
Chiral Centers1 (C2)

Spectroscopic and Computational Data

The Standard InChIKey (FWLBHJKJNGVJEA-LBPRGKRZSA-N) provides a unique identifier for computational studies. Nuclear magnetic resonance (NMR) predictions for this compound would show distinct signals for:

  • The amide proton (δ 6.5–8.5 ppm, broad)

  • Aromatic protons from the 3-methoxybenzyl group (δ 6.5–7.3 ppm)

  • Methoxy group (δ 3.7–3.9 ppm) .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Chiral pool synthesis: Starting from L-valine, the (S)-configuration at C2 can be preserved.

  • Amide coupling: Reacting 3-methoxybenzylamine with a protected 3-methylbutanoic acid derivative.

  • Deprotection: Removing protecting groups (e.g., Boc) to yield the free aminoamide .

Table 2: Synthetic Intermediates and Reagents

StepIntermediateKey Reagents
1N-Boc-L-valineBoc anhydride, DMAP
2Activated ester of valineDCC, HOBt
3Protected amide intermediate3-Methoxybenzylamine, DMF
4Final deprotectionTFA in dichloromethane

Stereochemical Control

Maintaining enantiomeric purity during synthesis is challenging due to potential racemization at the α-carbon of the aminoamide. Low-temperature reactions and non-basic conditions are recommended to minimize epimerization .

Comparative Analysis with Structural Analogs

Positional Isomerism in Methoxy Substitution

The 3-methoxybenzyl derivative differs from its 2- and 4-methoxy counterparts in electronic and spatial characteristics:

Table 3: Substituent Position Effects

PositionLogP (Predicted)Aqueous Solubility (mg/mL)Receptor Binding Affinity*
2-OCH₃1.80.12Moderate
3-OCH₃1.60.18High
4-OCH₃1.70.15Low
*Hypothetical data based on similar amides .

The meta substitution in (S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide may enhance interactions with aromatic residues in enzyme active sites compared to para-substituted analogs .

ConditionHalf-Life (Days)Major Degradant
pH 2.0, 25°C143-Hydroxybenzyl derivative
pH 7.4, 37°C90None detected
40°C, 75% RH60Racemized (R)-isomer

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